molecular formula C6H6BrN B8734343 3-Bromocyclopent-1-ene-1-carbonitrile

3-Bromocyclopent-1-ene-1-carbonitrile

Cat. No.: B8734343
M. Wt: 172.02 g/mol
InChI Key: VIJFDNKQXWCYTH-UHFFFAOYSA-N
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Description

3-Bromocyclopent-1-ene-1-carbonitrile is a brominated cyclopentene derivative featuring a nitrile group at the 1-position and a bromine atom at the 3-position. The compound’s structure combines the reactivity of an electron-deficient cyclopentene ring with the polar nitrile group, making it a versatile intermediate in organic synthesis. Its applications may include use in cross-coupling reactions, agrochemical synthesis, or as a precursor for pharmaceuticals.

Properties

Molecular Formula

C6H6BrN

Molecular Weight

172.02 g/mol

IUPAC Name

3-bromocyclopentene-1-carbonitrile

InChI

InChI=1S/C6H6BrN/c7-6-2-1-5(3-6)4-8/h3,6H,1-2H2

InChI Key

VIJFDNKQXWCYTH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC1Br)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 3-Bromocyclopent-1-ene-1-carbonitrile and analogous compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features
3-Bromocyclopent-1-ene-1-carbonitrile C₆H₆BrN 172.03 Bromine, nitrile, cyclopentene Electron-deficient ring; nitrile enhances polarity and reactivity
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide C₁₄H₁₆BrNO 294.19 Bromophenyl, carboxamide, cyclopropene Strained cyclopropene ring; carboxamide enables hydrogen bonding
Compound 1L (2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile) C₁₆H₁₂BrN₃O₂ 366.19 Bromophenyl, nitrile, chromene, amino, hydroxyl Fused aromatic system; multiple H-bond donors/acceptors
Methyl 3-bromocyclopent-1-enecarboxylate C₇H₉BrO₂ 205.05 Bromine, ester, cyclopentene Ester group offers hydrolytic versatility; less polar than nitrile

Key Observations :

  • Ring Strain vs. Stability : The cyclopropene in is highly strained, favoring ring-opening reactions, whereas the cyclopentene derivatives (target compound and ) exhibit greater stability for electrophilic substitutions .
  • Functional Group Reactivity : The nitrile group in the target compound and Compound 1L enables nucleophilic additions (e.g., hydrolysis to carboxylic acids), while the ester in is more prone to hydrolysis under basic conditions .
  • Electronic Effects : The electron-withdrawing nitrile group in the target compound likely increases the electrophilicity of the brominated carbon, facilitating Suzuki or Ullmann coupling reactions compared to the ester analog .

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